molecular formula C24H24N2O3S B185690 ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 6146-51-6

ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No. B185690
CAS RN: 6146-51-6
M. Wt: 420.5 g/mol
InChI Key: ONICNNOHSSSLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate, also known as TAK-659, is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

Ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate selectively inhibits BTK by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling. BTK inhibition leads to the suppression of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. This results in the induction of apoptosis and inhibition of cell proliferation, leading to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. This compound has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies, leading to tumor regression. In autoimmune diseases, this compound has been shown to reduce autoantibody production and inflammation. Inflammatory disorders, such as asthma and COPD, have also been shown to be improved by this compound treatment, through the suppression of cytokine production and airway inflammation.

Advantages and Limitations for Lab Experiments

Ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has several advantages as a research tool. It is a potent and selective inhibitor of BTK, with low toxicity and good pharmacokinetic properties. This compound has also shown efficacy in a wide range of diseases, making it a versatile research tool. However, there are some limitations to the use of this compound in lab experiments. This compound may have off-target effects on other kinases, which could affect the interpretation of results. In addition, the long-term effects of BTK inhibition on immune function and homeostasis are not fully understood, and further research is needed to fully elucidate the safety and efficacy of this compound.

Future Directions

There are several future directions for the research and development of ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate. One area of focus is the optimization of the pharmacokinetic properties of this compound, to improve its efficacy and reduce toxicity. Another area of research is the identification of biomarkers that can predict response to this compound treatment, to enable personalized medicine approaches. Additionally, the combination of this compound with other drugs, such as immune checkpoint inhibitors, may enhance its therapeutic efficacy in certain diseases. Finally, the long-term effects of BTK inhibition on immune function and homeostasis need to be further studied, to fully understand the safety and efficacy of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate involves the condensation of ethyl 2-aminobenzoate with 2-benzyl-5,7-dihydrothieno[2,3-c]pyridin-4-one in the presence of a suitable base, followed by the reaction with benzoyl chloride to form the benzamido derivative. The final step involves esterification of the carboxylic acid with ethanol to yield the ethyl ester.

Scientific Research Applications

Ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown efficacy in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also demonstrated activity in autoimmune diseases, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).

properties

CAS RN

6146-51-6

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C24H24N2O3S/c1-2-29-24(28)21-19-13-14-26(15-17-9-5-3-6-10-17)16-20(19)30-23(21)25-22(27)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3,(H,25,27)

InChI Key

ONICNNOHSSSLOU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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